N-(furan-2-ylmethyl)-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a furan ring, a tetrahydropyran ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and tetrahydropyran rings, followed by the introduction of the triazole and carboxamide groups. Common synthetic routes include:
Furan Synthesis: Furan derivatives can be synthesized through the dehydration of furfural or by cyclization of 1,4-diketones.
Tetrahydropyran Synthesis: Tetrahydropyran rings can be formed through the cyclization of diols or by the reduction of pyranones.
Triazole Formation: The triazole ring can be introduced using 1,2,3-triazole synthesis methods, such as the Huisgen cycloaddition (click chemistry) or the Staudinger reaction.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Continuous flow chemistry and microwave-assisted synthesis are also employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)aniline: Similar structure but lacks the triazole and tetrahydropyran rings.
N-(furan-2-ylmethyl)ethanamine: Similar structure but lacks the triazole ring.
N-(furan-2-ylmethyl)carboxamide: Similar structure but lacks the tetrahydropyran ring.
Uniqueness: The presence of both the triazole and tetrahydropyran rings in this compound makes it unique compared to similar compounds. These additional rings contribute to its chemical stability and potential biological activity.
This comprehensive overview provides a detailed understanding of N-(furan-2-ylmethyl)-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-N-(oxan-4-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-17-10-13(15-16-17)14(19)18(9-12-3-2-6-21-12)11-4-7-20-8-5-11/h2-3,6,10-11H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDNPXPDLBHAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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